molecular formula C12H16N2O2 B12983583 4-Methyl-4-(4-nitrophenyl)piperidine

4-Methyl-4-(4-nitrophenyl)piperidine

Cat. No.: B12983583
M. Wt: 220.27 g/mol
InChI Key: VDEDQSDVCHDRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-(4-nitrophenyl)piperidine is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(4-nitrophenyl)piperidine typically involves the reaction of 4-nitrobenzaldehyde with 4-methylpiperidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactions, which offer advantages such as improved safety, scalability, and efficiency. These methods often utilize advanced catalysts and optimized reaction conditions to achieve high throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-(4-nitrophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-4-(4-nitrophenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4-(4-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-4-(4-nitrophenyl)piperidine is unique due to the presence of both a methyl and a nitro group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-methyl-4-(4-nitrophenyl)piperidine

InChI

InChI=1S/C12H16N2O2/c1-12(6-8-13-9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5,13H,6-9H2,1H3

InChI Key

VDEDQSDVCHDRBD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.